2-(Dichloromethyl)-1,3-benzothiazole
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Overview
Description
2-(Dichloromethyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dichloromethyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-1,3-benzothiazole can be achieved through several methods. One common approach involves the reaction of benzothiazole with dichloromethylating agents under controlled conditions. For example, the reaction of benzothiazole with dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl4) can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Dichloromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of benzothiazole derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole carboxylic acids, while substitution reactions can produce various benzothiazole derivatives .
Scientific Research Applications
2-(Dichloromethyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo reactions that lead to the formation of reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Dichloromethane: An organochlorine compound with similar chemical properties but different applications.
Benzothiazole: The parent compound without the dichloromethyl group, used in various industrial applications.
Uniqueness: 2-(Dichloromethyl)-1,3-benzothiazole is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6278-69-9 |
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Molecular Formula |
C8H5Cl2NS |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H |
InChI Key |
IEHOAJPYPWLJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(Cl)Cl |
Origin of Product |
United States |
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